

Spectroscopic Data of 1-Acetylisatin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Acetylisatin**

Cat. No.: **B1195845**

[Get Quote](#)

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **1-Acetylisatin**, providing researchers, scientists, and drug development professionals with a comprehensive reference for its structural characterization.

Introduction

1-Acetylisatin (1-acetyl-1H-indole-2,3-dione) is a derivative of isatin, a versatile scaffold in medicinal chemistry exhibiting a wide range of biological activities. The precise characterization of its chemical structure is paramount for its application in drug design and development. This technical guide provides a detailed summary of the key spectroscopic data for **1-Acetylisatin**, including ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry, presented in a clear and accessible format. The experimental protocols employed for data acquisition are also detailed to ensure reproducibility.

Spectroscopic Data

The spectroscopic data for **1-Acetylisatin** has been compiled from various sources to provide a comprehensive overview of its structural features.[\[1\]](#)[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

^1H NMR Data

The ^1H NMR spectrum of **1-Acetylisatin**, typically recorded in deuterated chloroform (CDCl_3), reveals characteristic signals for the aromatic and acetyl protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.32	d	1H	Ar-H
7.78	t	1H	Ar-H
7.65	d	1H	Ar-H
7.34	t	1H	Ar-H
2.70	s	3H	$-\text{COCH}_3$

^{13}C NMR Data

The ^{13}C NMR spectrum, often acquired in deuterated dimethyl sulfoxide (DMSO-d_6), provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
182.1	C=O (C3)
169.5	C=O (acetyl)
157.9	C=O (C2)
149.8	Ar-C (quaternary)
139.1	Ar-CH
125.7	Ar-CH
124.8	Ar-CH
118.2	Ar-C (quaternary)
116.9	Ar-CH
26.4	$-\text{CH}_3$

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **1-Acetylisatin** is typically obtained using a potassium bromide (KBr) pellet.

Wavenumber (cm ⁻¹)	Intensity	Assignment
1788	Strong	C=O stretch (amide)
1745	Strong	C=O stretch (ketone)
1608	Medium	C=C stretch (aromatic)
1465	Medium	C-H bend (methyl)
1370	Strong	C-N stretch
760	Strong	C-H bend (ortho-disubstituted aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. Electron Ionization (EI) is a common method used for **1-Acetylisatin**.

m/z	Relative Abundance (%)	Assignment
189	40	[M] ⁺ (Molecular Ion)
147	100	[M - C ₂ H ₂ O] ⁺
119	55	[M - C ₂ H ₂ O - CO] ⁺
91	30	[C ₇ H ₅ N] ⁺
64	25	[C ₅ H ₄] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of **1-Acetylisatin** (5-10 mg) is prepared in an appropriate deuterated solvent (0.5-0.7 mL of CDCl_3 for ^1H NMR or DMSO-d_6 for ^{13}C NMR) in a standard 5 mm NMR tube.

Data Acquisition:

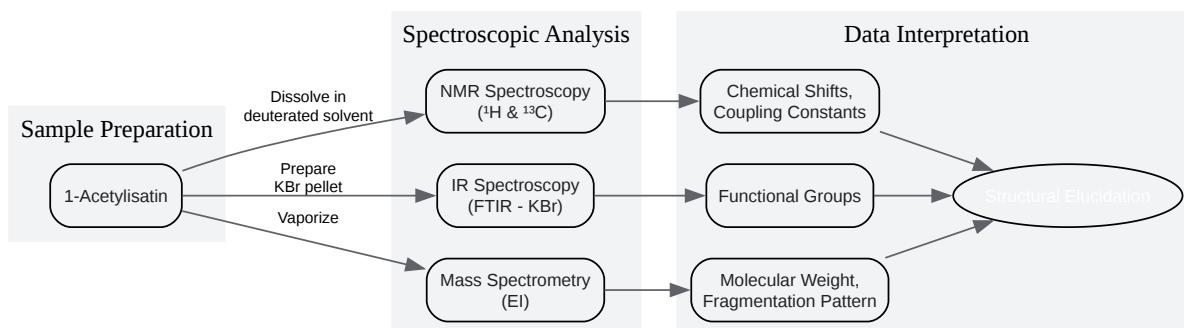
- ^1H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ^{13}C NMR: Spectra are usually recorded on the same instrument at a frequency of 100 or 125 MHz. A wider spectral width (0-200 ppm) is used. Due to the lower natural abundance of ^{13}C , a greater number of scans and a longer relaxation delay are often required.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation: A small amount of **1-Acetylisatin** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Mass Spectrometry (Electron Ionization)


Sample Introduction: A small amount of the solid **1-Acetylisatin** sample is introduced into the mass spectrometer via a direct insertion probe. The sample is heated to induce vaporization into the ion source.

Ionization and Analysis: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting

ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Acetylisatin**.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

This guide provides a foundational set of spectroscopic data and methodologies for the characterization of **1-Acetylisatin**. Researchers are encouraged to consult the primary literature for more specific experimental details and further analytical data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. Acetylisatin | C10H7NO3 | CID 11321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of 1-Acetylisatin: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195845#spectroscopic-data-of-1-acetylisatin-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com